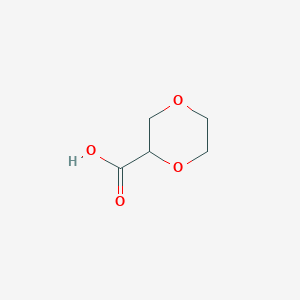

1,4-dioxane-2-carboxylic Acid

Description

Contextualization of 1,4-Dioxane-2-carboxylic Acid within Heterocyclic Chemistry Research

Heterocyclic chemistry, a vast and integral branch of organic chemistry, focuses on cyclic compounds containing at least two different elements as members of its ring(s). Within this domain, oxygen-containing heterocycles like 1,4-dioxanes are of fundamental importance. The 1,4-dioxane (B91453) ring is a saturated six-membered heterocycle with two oxygen atoms at positions 1 and 4. This structure is a key component in a wide array of bioactive compounds and functional materials. nih.gov

The introduction of a carboxylic acid group at the 2-position of the 1,4-dioxane ring, forming this compound, significantly enhances its chemical versatility. This functionalization provides a reactive handle for a multitude of chemical transformations, making it a valuable building block in organic synthesis. For instance, it is used in the preparation of imidazo[1,2-a]pyrimidine (B1208166) derivatives, which have applications as parasiticides. chemicalbook.com The compound and its derivatives are subjects of study in medicinal chemistry and materials science due to their potential as scaffolds for drug development and in the synthesis of novel polymers. smolecule.com

Historical Development and Evolution of Research Perspectives on Dioxane-containing Compounds

The parent compound, 1,4-dioxane, was first synthesized in 1863. itrcweb.orgslenvironment.com Its commercial production began in the 1920s, primarily through the acid-catalyzed dehydration of diethylene glycol. wikipedia.org Historically, a significant application of 1,4-dioxane was as a stabilizer for the chlorinated solvent 1,1,1-trichloroethane (B11378) (1,1,1-TCA). itrcweb.orgwikipedia.orgitrcweb.org This use became particularly prominent in the mid-1980s. itrcweb.org

Over the decades, the research perspective on dioxane-containing compounds has evolved considerably. While initial interest was driven by industrial applications, growing environmental concerns have shifted the focus. 1,4-dioxane has been identified as a persistent groundwater contaminant, leading to extensive research on its environmental fate and remediation. slenvironment.comwikipedia.orgwaldenenvironmentalengineering.com This has also spurred investigations into the synthesis and properties of various dioxane derivatives, including those with carboxylic acid functionalities, to understand their behavior and potential applications in a broader context. The synthesis of substituted 1,4-dioxane-2,5-diones, for example, has been explored for the preparation of degradable polymers. google.com

Significance of the Carboxylic Acid Moiety in 1,4-Dioxane Ring Systems for Advanced Research

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, and its presence on the 1,4-dioxane ring imparts a range of important properties and reactivities. This functional group can participate in numerous chemical reactions, such as:

Esterification: Reaction with alcohols to form esters, which can alter the compound's physical and biological properties. smolecule.com

Amidation: Reaction with amines to form amides, creating linkages important in many biologically active molecules. cymitquimica.com

Decarboxylation: Removal of the carboxylic acid group, which can be a strategic step in a synthetic pathway. smolecule.com

Current Gaps and Emerging Research Avenues for this compound

Despite the growing body of research, several gaps and opportunities for future investigation remain. The enantioselective synthesis of this compound and its derivatives is an area of active development, aiming to produce stereochemically pure compounds for applications where chirality is crucial, such as in pharmaceuticals. thieme-connect.com

Emerging research is likely to focus on several key areas:

Novel Synthetic Methodologies: Developing more efficient and environmentally benign methods for the synthesis of this compound and its derivatives is a continuous goal. This includes the use of novel catalysts and reaction conditions. nih.gov

Medicinal Chemistry Applications: Further exploration of this compound as a scaffold for the design and synthesis of new therapeutic agents is a promising avenue. This involves creating libraries of derivatives and screening them for various biological activities. chemicalbook.comsmolecule.com

Materials Science: The use of this compound and its derivatives as monomers for the synthesis of novel polymers with tailored properties, such as biodegradability and specific thermal characteristics, is an area with significant potential. wikipedia.orgacs.org

Supramolecular Chemistry: Investigating the self-assembly properties of these molecules to create complex, functional supramolecular structures is another exciting frontier. researchgate.net

The following table provides a summary of key research findings related to this compound and its derivatives:

| Research Area | Key Findings |

| Synthesis | The first route to purely trans-configurated 5-alkyl-1,4-dioxanecarboxylic acids has been described. thieme-connect.com An enantioselective route has also been explained. thieme-connect.com |

| Applications | Used in the preparation of imidazo[1,2-a]pyrimidine derivatives as parasiticides. chemicalbook.com Derivatives have potential as PPARα agonists. nih.gov |

| Chemical Reactivity | The carboxylic acid moiety allows for reactions such as esterification, amidation, and decarboxylation. smolecule.comcymitquimica.com |

| Structural Properties | The molecule can form intermolecular hydrogen-bonded dimers, influencing its supramolecular structure. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBAYGFELCUXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50411768, DTXSID00901487 | |

| Record name | 1,4-dioxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-41-0 | |

| Record name | 1,4-dioxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,4 Dioxane 2 Carboxylic Acid and Its Derivatives

Strategies for the Stereoselective Synthesis of Chiral 1,4-Dioxane-2-carboxylic Acid Isomers

The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the development of stereoselective methods for the synthesis of specific isomers of this compound is of paramount importance. These strategies can be broadly categorized into diastereoselective and enantioselective approaches, often employing chiral auxiliaries and catalysts to exert precise control over the formation of stereocenters.

Diastereoselective and Enantioselective Approaches

Diastereoselective strategies for the synthesis of substituted 1,4-dioxanes often rely on substrate-controlled reactions where existing stereocenters in the starting material direct the formation of new ones. For instance, the reaction of α,β-unsaturated ketones with a combination of sodium periodate (NaIO₄) and hydroxylamine hydrochloride (NH₂OH·HCl), followed by reaction with ethylene (B1197577) glycol in the presence of cesium carbonate, can lead to the formation of 2,3-disubstituted 1,4-dioxanes. While this method provides access to functionalized dioxanes, the diastereoselectivity is dependent on the specific substrates and reaction conditions rsc.org.

Enantioselective approaches, on the other hand, aim to create a single enantiomer from a prochiral starting material. A notable example is the organocatalytic enantioselective desymmetrization of oxetanes. This method has been successfully applied to the synthesis of chiral 1,4-dioxanes with high efficiency and enantioselectivity, establishing quaternary stereocenters in the process nih.gov. This strategy offers a powerful tool for accessing optically pure 1,4-dioxane (B91453) derivatives, which can then be further elaborated to the desired carboxylic acids.

Role of Chiral Auxiliaries and Catalysis in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries that have been widely used in asymmetric synthesis wikipedia.orgsantiago-lab.com. In the context of this compound synthesis, an Evans auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the dioxane ring or the introduction of substituents. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched product researchgate.netyoutube.com.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Key Features |

| Evans Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions | High diastereoselectivity, predictable stereochemical outcome, readily available. |

| Pseudoephedrine | Alkylations | Forms a chiral amide, directs alkylation via a chelated intermediate. |

| Camphorsultam | Various C-C bond-forming reactions | Rigid bicyclic structure provides excellent steric shielding. |

Catalysis plays a pivotal role in modern stereoselective synthesis. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for enantioselective transformations scienceopen.comscispace.com. For the synthesis of chiral 1,4-dioxanes, organocatalysts can activate substrates in a stereodefined manner, leading to high enantiomeric excesses nih.gov. Transition metal catalysis also offers a plethora of options. For instance, ruthenium-catalyzed enantioselective addition of carboxylic acids to allenes provides a route to chiral allylic esters, which could be precursors to functionalized 1,4-dioxane systems dicp.ac.cn.

Novel Approaches for the Functionalization of the this compound Scaffold

Beyond the stereoselective synthesis of the core structure, the ability to introduce diverse functional groups onto the this compound scaffold is crucial for exploring its full potential in various applications. Recent research has focused on developing novel methods for C-H activation, ring modifications, and derivatization of the carboxylic acid moiety.

C-H Activation and Functionalization Research

Direct C-H activation is a powerful strategy for introducing new bonds at positions that are traditionally considered unreactive. While specific research on the C-H activation of this compound is still emerging, studies on the parent 1,4-dioxane molecule provide valuable insights. Ruthenium-catalyzed C–H arylation of aryl carboxylic acids has been demonstrated, showcasing the potential for directing group-assisted functionalization acs.org. This suggests that the carboxylic acid group in the target molecule could be exploited to direct the selective functionalization of adjacent C-H bonds. Furthermore, ruthenium(II)-catalyzed C–H activation has been utilized in (4+2) annulation reactions of aromatic hydroxamic acid esters with allylic amides, indicating the versatility of this approach for constructing complex molecular architectures rsc.org. The development of similar catalytic systems for the direct functionalization of the 1,4-dioxane ring in this compound would represent a significant advancement.

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-opening polymerization (ROP) of dioxane-containing monomers is a well-established method for producing functional polymers. For instance, the organo-catalyzed ring-opening polymerization of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, derived from glutamic acid, yields poly(α-hydroxyacids) with pendant carboxylic acid groups researchgate.netacs.org. Similarly, the ring-opening polymerization of 1,4-dioxan-2-one (B42840) and its derivatives, initiated by various catalysts, provides access to poly(ester-alt-ether)s researchgate.netnih.govmdpi.com. While these methods focus on polymer synthesis, the underlying ring-opening principles could potentially be adapted for the selective cleavage and functionalization of the 1,4-dioxane ring in the target molecule.

Ring-closing metathesis (RCM) is a powerful tool for the construction of cyclic structures. The synthesis of functionalized 1,4-dioxanes can be achieved through the RCM of diallylic ethers enamine.net. This approach could be envisioned for the synthesis of this compound derivatives by employing appropriately substituted diene precursors. The chemoselective ring-closing enyne metathesis of prochiral oxaenediynes has been shown to produce racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans, highlighting the potential of metathesis reactions in constructing complex heterocyclic systems beilstein-journals.org. Further development in asymmetric RCM could provide a direct route to chiral this compound derivatives.

Derivatization via the Carboxylic Acid Group

The carboxylic acid functionality in this compound offers a versatile handle for a wide range of chemical transformations, primarily through the formation of esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used method masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com. For more sensitive substrates or complex alcohols, milder conditions may be required. A study on the esterification of aliphatic monocarboxylic acids in 1,4-dioxane as a solvent provides insights into the reaction kinetics and the influence of reactant structure researchgate.net.

Amide Bond Formation: The formation of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents uni-kiel.deresearchgate.net. Common peptide coupling reagents such as HBTU, TBTU, and HATU are highly efficient for forming amide bonds and can be applied to the amidation of this compound with a wide range of amines peptide.comsigmaaldrich.com. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and avoid side reactions.

Table 2: Common Peptide Coupling Reagents

| Reagent | Full Name | Byproducts | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt, Tetramethylurea | Highly efficient, low racemization when used with HOBt. |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | HOBt, Tetramethylurea | Similar to HBTU, often used in solid-phase peptide synthesis. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt, Tetramethylurea | Very efficient, particularly for hindered amino acids. |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, but DCU byproduct can be difficult to remove. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

The synthesis and functionalization of this compound and its derivatives represent a vibrant area of research with significant potential for the discovery of new chemical entities with diverse applications. The development of advanced stereoselective synthetic methods, including diastereoselective and enantioselective approaches employing chiral auxiliaries and catalysts, is crucial for accessing specific isomers with desired biological activities. Furthermore, novel functionalization strategies, such as C-H activation and ring-metathesis reactions, are expanding the chemical space accessible from this versatile scaffold. The derivatization of the carboxylic acid group through esterification and amide bond formation provides a gateway to a vast array of functionalized molecules. Continued innovation in these areas will undoubtedly lead to the creation of novel compounds with tailored properties for applications in medicine, materials science, and beyond.

Polymerization and Oligomerization Studies Involving this compound Monomers

Organo-Catalyzed Ring Opening Polymerization Mechanisms

The ring-opening polymerization (ROP) of monomers structurally related to this compound has been successfully achieved using organocatalysts. These metal-free catalysts offer a pathway to well-defined polymers under mild conditions. Research has particularly focused on derivatives such as (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), a monomer derived from glutamic acid.

The polymerization of BED has been effectively promoted by catalysts like 4-dimethylaminopyridine (DMAP) and a binary system combining a thiourea catalyst (TUCy) with (−)-sparteine. researchgate.netresearchgate.net These reactions, typically conducted in a solvent like dichloromethane at moderate temperatures (e.g., 30°C), demonstrate features of a controlled polymerization. researchgate.net Key indicators of this control include the production of polymers with predictable number-average molar masses (Mn) up to 36,000 g/mol and narrow polydispersity indices (Mw/Mn) below 1.25. researchgate.netresearchgate.net Spectroscopic and spectrometric analyses, including nuclear magnetic resonance (NMR), size-exclusion chromatography (SEC), and MALDI-TOF mass spectrometry, have substantiated these findings. researchgate.net

Mechanistically, the pendant functional group on the BED monomer does not appear to interfere with the polymerization process. researchgate.netresearchgate.net In fact, BED has been observed to be slightly more reactive than lactide, a common monomer in polyester synthesis. researchgate.net Despite the asymmetrical nature of the BED monomer, the resulting polyBED polymers exhibit a random distribution of glycolic-[(benzyloxycarbonyl)ethyl]glycolic units. This random structure is confirmed by detailed 2D NMR experiments and analysis of adducts formed with initiators like n-pentanol, which show that the ring-opening occurs with nearly equal probability at either of the two endocyclic ester groups. researchgate.netresearchgate.net Subsequent chemical modification, such as hydrogenolysis, can be used to remove protecting groups and yield poly(α-hydroxyacids) with pendant carboxylic acid groups. researchgate.net

| Catalyst System | Initiator | Solvent | Temperature (°C) | Resulting Mn (g/mol) | Mw/Mn | Reference |

|---|---|---|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | n-pentanol | Dichloromethane | 30 | Up to 36,000 | <1.25 | researchgate.netresearchgate.net |

| Thiourea (TUCy) / (−)-Sparteine | n-pentanol | Dichloromethane | 30 | Up to 36,000 | <1.25 | researchgate.netresearchgate.net |

Investigation of Co-polymerization Kinetics and Thermodynamics

The thermodynamic feasibility of polymerizing cyclic esters is a critical factor that dictates reaction conditions and polymer stability. For the parent, unsubstituted monomer 1,4-dioxan-2-one (DX or PDO), thermodynamic parameters have been determined through studies of its equilibrium polymerization. The polymerization is an exothermic process, characterized by a negative enthalpy of polymerization (ΔHp), and is accompanied by a decrease in entropy (ΔSp), as is typical for polymerization reactions where monomers lose translational degrees of freedom. acs.orgunamur.be The values for ΔHp and ΔSp are influenced by the physical state of the system (bulk vs. solution) and the final state of the polymer (amorphous vs. crystalline). acs.org For the bulk polymerization of 1,4-dioxan-2-one, the enthalpy of polymerization has been reported to be approximately -13.8 to -14.1 kJ/mol, with a corresponding entropy of polymerization around -45.0 to -45.3 J/(mol·K). acs.orgunamur.be

| Parameter | Value | Reference |

|---|---|---|

| Enthalpy of Polymerization (ΔHp) | -13.8 kJ/mol | unamur.be |

| Entropy of Polymerization (ΔSp°) | -45.0 J/(mol·K) | unamur.be |

| Enthalpy of Polymerization (ΔHp) | -14.1 kJ/mol | acs.org |

| Entropy of Polymerization (ΔSp°) | -45.3 J/(mol·K) | acs.org |

In copolymerization, the kinetics are largely described by the reactivity ratios of the comonomers, denoted as r1 and r2. These ratios compare the rate constant of a propagating chain ending in monomer 1 adding another molecule of monomer 1 (k11) versus adding monomer 2 (k12), and vice versa for a chain ending in monomer 2. fiveable.me

r1 = k11/k12

r2 = k22/k21

The product of these ratios (r1r2) provides insight into the resulting copolymer structure. An r1r2 value of approximately 1 suggests a random incorporation of monomers. If the product is close to 0, an alternating structure is favored. When r1r2 is greater than 1, it indicates a tendency toward block copolymer formation. fiveable.me While specific reactivity ratios for this compound are not extensively documented, the table below provides a hypothetical illustration of how different reactivity ratios would influence the structure of a copolymer derived from a generic this compound derivative (M1) and another cyclic ester (M2).

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1r2 | Predicted Copolymer Structure |

|---|---|---|---|---|---|

| 1,4-Dioxane-2-CA Derivative | L-Lactide | 0.95 | 1.05 | ~1.0 | Random |

| 1,4-Dioxane-2-CA Derivative | Glycolide | 0.10 | 0.15 | <1 | Alternating Tendency |

| 1,4-Dioxane-2-CA Derivative | ε-Caprolactone | 1.10 | 0.90 | ~1.0 | Random |

Mechanistic Studies of this compound Formation Pathways

Condensation Reactions of Precursor Molecules

The formation of the 1,4-dioxane-2-one or 1,4-dioxane-2,5-dione ring system, the core of this compound and its derivatives, is often achieved through condensation reactions. A common precursor for 1,4-dioxane-2,5-diones is an α-hydroxycarboxylic acid. In theory, two molecules of an α-hydroxycarboxylic acid can undergo a direct intermolecular condensation to form the six-membered cyclic diester.

However, this direct approach is often of limited practical value. The self-condensation of α-hydroxycarboxylic acids typically leads to the formation of a complex mixture of linear and cyclic oligomers, resulting in poor yields of the desired 1,4-dioxane-2,5-dione. For instance, the preparation of 3,6-diphenyl-1,4-dioxane-2,5-dione from mandelic acid using this direct method in refluxing benzene yielded only 11% of the desired product, with significant oligomer formation.

To circumvent these issues, multi-step methods are more common. One such approach involves a two-step process where the α-hydroxy acid is first heated to form oligomers, followed by the thermolysis of these oligomers in the presence of a catalyst at high temperatures (around 250°C). An improvement on this method involves a vapor-phase pyrolytic ring closure. In this process, an ester of an α-hydroxy acid oligomer is passed over a fixed-bed catalyst system in the vapor phase. The high dilution achieved in the vapor phase favors the desired intramolecular cyclization of the substrate, minimizing competing intermolecular reactions that lead to oligomerization.

Byproduct Formation and Selectivity Control Research

A primary challenge in the synthesis of this compound and related diones is controlling selectivity and minimizing the formation of unwanted byproducts. As noted, liquid-phase condensation reactions of α-hydroxy acids are prone to producing complex mixtures of linear and cyclic oligomers, alongside tar formation, which leads to low yields and difficult purification.

Selectivity control research has focused on strategies that favor the intramolecular cyclization required to form the six-membered ring over intermolecular reactions. The vapor-phase pyrolysis of α-hydroxy acid oligomer esters over a fixed-bed catalyst is a key example of such a strategy. The high-dilution conditions inherent to the vapor phase significantly suppress intermolecular side reactions. This method allows for the use of oligomeric substrates, which would otherwise yield a mixture of products, and directs the reaction toward the desired cyclic monomer. This process can achieve high conversion and selectivity, with reports of conversions reaching 100% and selectivity for the desired dione product being 78% or higher.

The choice of catalyst and reaction conditions is also crucial for selectivity. For example, in the synthesis of 1,4-dioxane via the dimerization of oxirane, the use of a ZrO2/TiO2 composite oxide catalyst under optimized temperature and space velocity conditions resulted in 100% conversion of the starting material with 86.2% selectivity for 1,4-dioxane. wipo.int However, prolonged reaction times can lead to the formation of higher molecular weight byproducts like polyethylene glycol ether, which can cover the catalyst's active surface and reduce conversion. wipo.int This highlights the importance of optimizing reaction duration to maximize selectivity and yield.

| Method | Precursor | Key Conditions | Primary Byproducts | Selectivity Control | Reference |

|---|---|---|---|---|---|

| Direct Liquid-Phase Condensation | α-Hydroxycarboxylic Acid | Refluxing solvent (e.g., Benzene) | Linear and cyclic oligomers, tar | Poor; dominated by intermolecular reactions | |

| Two-Step Thermolysis | α-Hydroxy Acid Oligomers | ~250°C, catalyst | Tar, acidic impurities | Moderate; product distilled as formed | |

| Vapor-Phase Pyrolytic Ring Closure | Esters of α-Hydroxy Acid Oligomers | Fixed-bed catalyst, ~300°C | Fewer oligomers | High; high dilution in vapor phase favors intramolecular cyclization |

Advanced Reaction Mechanisms and Mechanistic Degradation Studies of 1,4 Dioxane 2 Carboxylic Acid Systems

Elucidation of Degradation Pathways of 1,4-Dioxane-2-carboxylic Acid

Advanced Oxidation Processes (AOPs) for Compound Transformation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) deswater.com. These processes are considered highly effective for the degradation of recalcitrant compounds like 1,4-dioxane (B91453) and its derivatives deswater.comspartanwatertreatment.com. Common AOPs include the use of ozone with hydrogen peroxide (O₃/H₂O₂), UV light with hydrogen peroxide (UV/H₂O₂), and Fenton's reagent (Fe²⁺/H₂O₂) deswater.comnih.gov.

The foundational mechanism of AOPs is the generation of highly reactive hydroxyl radicals, which are powerful, non-selective oxidizing agents pureflowozone.com. The reaction of hydroxyl radicals with 1,4-dioxane is initiated by the abstraction of a hydrogen atom from a carbon atom, leading to the formation of a 1,4-dioxanyl radical dss.go.thresearchgate.net. This radical then reacts with oxygen to form a peroxyl radical, which can undergo further reactions, including ring cleavage dss.go.thresearchgate.net.

The degradation of 1,4-dioxane via •OH attack leads to a cascade of intermediate products. Studies have identified several key byproducts, including aldehydes (like formaldehyde and acetaldehyde), and various organic acids such as formic acid, acetic acid, glycolic acid, and oxalic acid deswater.comdss.go.th. The ultimate end products of complete mineralization are carbon dioxide and water deswater.com. While specific studies on this compound are not available, it is hypothesized that the presence of the carboxylic acid group would influence the initial site of hydroxyl radical attack, potentially leading to different intermediate profiles.

Table 1: Common Intermediates in the AOP-based Degradation of 1,4-Dioxane

| Intermediate Compound | Chemical Formula |

|---|---|

| Formaldehyde | CH₂O |

| Acetaldehyde | C₂H₄O |

| Formic Acid | CH₂O₂ |

| Acetic Acid | C₂H₄O₂ |

| Glycolic Acid | C₂H₄O₃ |

| Oxalic Acid | C₂H₂O₄ |

This table is based on data from the degradation of 1,4-dioxane.

Photolytic and photocatalytic processes are subsets of AOPs that utilize light to generate oxidizing species.

Photolysis , specifically using UV light in combination with hydrogen peroxide (UV/H₂O₂), is a well-documented method for degrading 1,4-dioxane dss.go.thnih.gov. The UV radiation cleaves the H₂O₂ molecules to produce hydroxyl radicals, which then initiate the degradation cascade as described above dss.go.th. Direct photolysis of 1,4-dioxane with UV light alone is generally ineffective deswater.com.

Photocatalysis often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs nih.govulster.ac.uk. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the target compound nih.govmdpi.com. Studies have demonstrated the successful degradation of 1,4-dioxane using TiO₂ and other novel photocatalysts like bismuth oxide (Bi₂O₃) composites nih.govulster.ac.ukmdpi.com. The efficiency of these systems can be influenced by factors such as catalyst loading, pH, and light intensity nih.govnih.gov. Research specific to the photocatalytic degradation of this compound is needed to understand how the carboxyl group affects adsorption to the catalyst surface and subsequent reaction kinetics.

Investigations into Biodegradation Mechanisms by Microorganisms

The biodegradation of 1,4-dioxane has been observed in a variety of microorganisms, although it is generally considered a recalcitrant compound dtic.milenviro.wiki. Degradation can occur through two primary mechanisms: metabolism, where the organism uses the compound as a source of carbon and energy, and cometabolism, where the degradation is facilitated by an enzyme produced for a different primary substrate enviro.wikinih.gov.

Metabolic Pathways: A limited number of microorganisms, such as Pseudonocardia dioxanivorans CB1190 and some fungi like Cordyceps sinensis, can utilize 1,4-dioxane as their sole carbon and energy source enviro.wikinih.gov. The metabolic pathway is typically initiated by a monooxygenase enzyme that hydroxylates the 1,4-dioxane ring ethz.ch. This leads to an unstable hemiacetal which undergoes ring cleavage to form 2-hydroxyethoxyacetic acid (HEAA) dtic.milnih.gov. Subsequent enzymatic steps break down HEAA into smaller molecules like ethylene (B1197577) glycol, glycolic acid, and oxalic acid, which can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle nih.govethz.ch.

Cometabolic Pathways: Many more microorganisms are capable of degrading 1,4-dioxane cometabolically nih.govitrcweb.org. This process occurs when microbes growing on a primary substrate, such as methane, propane, or tetrahydrofuran (THF), produce broad-specificity monooxygenase enzymes nih.govberkeley.edu. These enzymes fortuitously oxidize 1,4-dioxane, initiating its breakdown nih.gov. While effective for transformation, cometabolism does not support microbial growth and requires the continuous presence of a primary substrate enviro.wiki.

The key enzymes responsible for initiating the biodegradation of 1,4-dioxane are monooxygenases berkeley.edunih.gov. These enzymes insert one atom of oxygen into the substrate.

Soluble Di-Iron Monooxygenases (SDIMOs): This is a crucial family of enzymes involved in both metabolic and cometabolic degradation of 1,4-dioxane nih.gov. Specific examples include:

Tetrahydrofuran (THF) monooxygenase: Found in organisms like Pseudonocardia species, it is a key enzyme in the metabolic breakdown of 1,4-dioxane enviro.wiki.

Propane monooxygenase (PrMO): Expressed by propanotrophs, these enzymes can cometabolically degrade 1,4-dioxane nih.gov.

Toluene monooxygenases: Found in toluene-degrading bacteria, these have also been shown to cometabolize 1,4-dioxane berkeley.edu.

The initial hydroxylation of 1,4-dioxane by these enzymes is the rate-limiting step in its biodegradation ethz.ch. Following the initial attack, other enzymes such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are involved in the further oxidation of the resulting intermediates nih.gov. The specific enzyme systems that would be active on this compound have not been characterized.

Table 2: Key Enzyme Classes in the Biodegradation of 1,4-Dioxane

| Enzyme Class | Function | Examples of Inducing Substrates |

|---|---|---|

| Monooxygenases | Initial hydroxylation and ring cleavage | Tetrahydrofuran, Propane, Toluene, Methane |

| Alcohol Dehydrogenases | Oxidation of alcohol intermediates | Ethylene Glycol |

This table is based on data from the biodegradation of 1,4-dioxane.

Radical-Mediated Reaction Mechanisms Involving 1,4-Dioxane Ring Systems

The 1,4-dioxane ring system can participate in various radical-mediated reactions. The presence of ether oxygens can stabilize adjacent radical intermediates, influencing the reaction pathways. stackexchange.com Autoxidation of 1,4-dioxane, for instance, proceeds via a radical mechanism to form peroxides. stackexchange.com The study of radical reactions is crucial for understanding the synthesis of complex molecules and the degradation of environmental contaminants. nih.gov

Decarboxylative cross-coupling reactions are powerful methods for forming carbon-carbon bonds, where a carboxylic acid is coupled with an organic halide, leading to the expulsion of carbon dioxide. wikipedia.org These reactions often proceed through a radical mechanism, particularly when photoredox catalysis is employed. nih.govresearchgate.net Carboxylic acids are considered attractive radical precursors due to their wide availability and the generation of CO2 as a traceless byproduct. rsc.org

In the context of this compound, decarboxylative cross-coupling would involve the generation of a radical at the 2-position of the 1,4-dioxane ring. This process is typically initiated by a single-electron transfer (SET) from a photocatalyst to the carboxylate, which then undergoes facile decarboxylation. rsc.org The resulting 1,4-dioxan-2-yl radical can then participate in various coupling reactions.

Table 1: Key Steps in a Hypothetical Photoredox-Mediated Decarboxylative Cross-Coupling of this compound

| Step | Description |

| 1. Deprotonation | This compound is deprotonated by a base to form the corresponding carboxylate. |

| 2. Single Electron Transfer (SET) | An excited photocatalyst transfers an electron to the carboxylate, forming a carboxyl radical. |

| 3. Decarboxylation | The unstable carboxyl radical rapidly loses carbon dioxide to generate a 1,4-dioxan-2-yl radical. |

| 4. Radical Coupling | The 1,4-dioxan-2-yl radical couples with a suitable partner, such as an aryl halide that has undergone oxidative addition to a transition metal catalyst. |

| 5. Reductive Elimination | The final product is formed through reductive elimination from the transition metal center, regenerating the catalyst. |

The choice of catalyst, base, and solvent is critical for the success of these reactions. nih.govrsc.org While toluene is often an efficient solvent, 1,4-dioxane itself can also be used as a solvent in such transformations. nih.govrsc.org

The generation and behavior of free radical intermediates from 1,4-dioxane and its derivatives are of significant interest. In photocatalytic systems, radicals can be generated from carboxylic acids using a platinum-loaded TiO2 photocatalyst and subsequently trapped and observed using techniques like electron spin resonance (ESR) spectroscopy with a spin trapping agent. acs.org For this compound, this would allow for the detection of the 1,4-dioxan-2-yl radical.

The kinetics of radical reactions involving the 1,4-dioxane structure have been investigated, particularly in the context of its degradation. The reaction of 1,4-dioxane with hydroxyl radicals, a key species in advanced oxidation processes, is extremely rapid. nih.govresearchgate.net A kinetic model for the oxidation of 1,4-dioxane by Fenton's reagent (H2O2/Fe(II)) has been proposed, which involves the generation of hydroxyl radicals that then attack the dioxane ring. researchgate.net The rate constant for the reaction of 1,4-dioxane with hydroxyl radicals has been determined to be approximately 2.25 x 10⁸ M⁻¹s⁻¹. nih.govresearchgate.net This high reactivity suggests that a radical at the 2-position, as would be formed from this compound, would also be a highly reactive intermediate.

Protonation and Acid-Base Equilibria Research of the Carboxylic Acid Moiety

The carboxylic acid group of this compound governs its acid-base properties. Understanding the protonation and ionization states is fundamental to its reactivity and behavior in different chemical environments.

Spectroscopic techniques can be employed to study the ionization states of carboxylic acids. For instance, mass spectrometry can provide information about the protonated and deprotonated forms of the molecule. The mass spectrum of 1,4-dioxane shows a molecular ion peak at m/z 88, corresponding to [C₄H₈O₂]⁺. docbrown.infonist.gov Fragmentation patterns can reveal the stability of certain ionic structures. docbrown.info For this compound, mass spectrometry could be used to observe the molecular ion and fragments corresponding to the loss of the carboxyl group. The protonated form of 1,4-dioxane has also been studied. nist.gov

Potentiometric titrations are a classical method to determine the protonation constants (pKa values) of acids and bases. researchgate.net By titrating a solution of this compound with a strong base in a given solvent system, one could determine its pKa value.

Computational chemistry offers powerful tools for predicting the pKa values of molecules. acs.org Various theoretical models, including semi-empirical, Hartree-Fock, and Density Functional Theory (DFT) methods, can be used to calculate the physical parameters that correlate with experimental pKa values. ntu.edu.iqntu.edu.iq The choice of functional and basis set is crucial for obtaining accurate predictions. nih.gov

For carboxylic acids, a common approach involves calculating the free energy change of the deprotonation reaction in a specific solvent, often modeled using a continuum solvation model like the SMD model. nih.gov Recent studies have shown that including explicit water molecules in the calculation can improve the accuracy of pKa predictions for carboxylic acids. nih.gov

Table 2: Theoretical Approaches for pKa Prediction of this compound

| Method | Description | Key Considerations |

| Quantum Mechanics (QM) | Uses principles of quantum mechanics to calculate the electronic structure and energies of the protonated and deprotonated species. ntu.edu.iq | The level of theory (e.g., DFT, HF) and basis set significantly impact accuracy. nih.gov |

| Continuum Solvation Models | Treats the solvent as a continuous medium with a specific dielectric constant to approximate solvent effects on the molecule. nih.gov | Does not account for specific solute-solvent interactions like hydrogen bonding. |

| Explicit Solvent Models | Includes a number of explicit solvent molecules in the calculation to model specific interactions at the reaction center. nih.gov | Computationally more expensive than continuum models. |

| Quantitative Structure-Property Relationships (QSPR) | Develops statistical models that correlate calculated molecular descriptors with experimental pKa values. mrupp.info | Requires a large dataset of known pKa values for model training. |

By applying these theoretical methods, it is possible to predict the pKa of this compound in various environments, providing insights into its acid-base behavior where experimental data may be lacking.

Computational and Theoretical Investigations of 1,4 Dioxane 2 Carboxylic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the molecular structure, stability, and reactivity of 1,4-dioxane-2-carboxylic acid. These computational methods allow for a detailed examination of the molecule's electronic properties, providing a theoretical foundation for understanding its behavior at a subatomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in determining the most stable three-dimensional arrangements of the atoms, known as molecular conformations.

The 1,4-dioxane (B91453) ring can adopt several conformations, with the chair and twist-boat forms being the most significant. The presence of the carboxylic acid substituent at the 2-position introduces additional complexity to the conformational landscape. DFT calculations, often employing functionals such as ωB97X-D and basis sets like 6-31G(d), are used to optimize the geometry of these conformers and determine their relative energies. acs.org

For substituted this compound derivatives, such as 5-phenyl and 6-phenyl analogs, conformational searches have been performed using Monte Carlo algorithms with subsequent geometry optimization using DFT. acs.org These studies have shown that the orientation of the substituents (axial vs. equatorial) significantly impacts the stability of the conformers. For instance, in cis and trans diastereomers of phenyl-substituted 1,4-dioxane-2-carboxylic acids, the relative orientation of the phenyl and carboxylic acid groups is a key determinant of the preferred conformation. acs.org The stereochemical relationships in these systems have been elucidated through a combination of DFT calculations and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of Nuclear Overhauser Effect (NOE) data. acs.orgresearchgate.net

Table 1: DFT Calculated Conformational Data for 1,4-Dioxane Derivatives

| Compound | Method | Basis Set | Conformational Detail | Reference |

|---|---|---|---|---|

| Ammonium ion of (2R,6R)-33b | DFT (ωB97X-D) | 6-31G(d) | Two populated conformers at room temperature, differing in rotation around the cyclohexyl-C2 bond. acs.org | acs.org |

| 5-phenyl-1,4-dioxane-2-carboxylic acid | DFT/NOE | Not Specified | Determination of cis and trans diastereomers based on proton orientation. acs.orgresearchgate.net | acs.orgresearchgate.net |

Note: Specific energetic data for the unsubstituted this compound was not available in the searched literature. The table reflects data on related derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and carboxylic acid groups, which are the regions of highest electron density. The LUMO, conversely, is likely to be distributed over the carbonyl carbon of the carboxylic acid group, indicating its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

Table 2: Conceptual Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

Note: The values for this compound would need to be calculated using quantum chemistry software.

Molecular Dynamics and Monte Carlo Simulations of this compound in Solvent Systems

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules in solution. These methods provide a dynamic picture of the interactions between the solute (this compound) and the surrounding solvent molecules, offering insights into solvation phenomena at the atomic level.

The solvation shell refers to the layer of solvent molecules immediately surrounding a solute molecule. The structure and dynamics of this shell are crucial for understanding the solubility, reactivity, and transport properties of the solute.

MD simulations of the parent compound, 1,4-dioxane, in aqueous solutions have been performed to investigate the hydration structure. sci-hub.se These studies reveal that water molecules arrange themselves around the dioxane molecule in a specific manner, influenced by the shape and polarity of the solute. The presence of the carboxylic acid group in this compound is expected to significantly alter the solvation shell structure due to its ability to act as both a hydrogen bond donor and acceptor.

The dynamics of the solvation shell can be characterized by calculating properties such as the residence time of solvent molecules in the first solvation shell and their reorientational dynamics. These parameters provide information on the strength of the solute-solvent interactions. For this compound in water, it is anticipated that water molecules will have a longer residence time around the carboxylic acid group due to strong hydrogen bonding interactions.

Intermolecular interactions, particularly hydrogen bonds, play a pivotal role in the behavior of this compound in protic solvents like water. The carboxylic acid group can donate a hydrogen bond through its hydroxyl group and accept hydrogen bonds through both its carbonyl and hydroxyl oxygens. The ether oxygens of the dioxane ring also act as hydrogen bond acceptors.

MC simulations of aqueous 1,4-dioxane solutions have been used to explore the structure of these solutions and characterize the hydrogen bonding network. researchgate.net These simulations have shown that each dioxane oxygen atom forms, on average, about one hydrogen bond with a water molecule. researchgate.net The most probable distance for the O(dioxane)···H(water) hydrogen bond has been determined to be in the range of 1.75-1.80 angstroms. researchgate.net

For this compound, the intermolecular interactions will be more complex. In addition to the hydrogen bonds involving the ether oxygens, there will be strong hydrogen bonds between the carboxylic acid group and water molecules. Furthermore, in non-aqueous solvents, the nature of these interactions will change depending on the solvent's polarity and hydrogen bonding capabilities.

Table 3: Intermolecular Interaction Data from Simulations of 1,4-Dioxane in Aqueous Solution

| Simulation Type | System | Key Finding | Reference |

|---|---|---|---|

| Monte Carlo | 1,4-dioxane in TIP4P water | Each dioxane oxygen forms on average one hydrogen bond with water. researchgate.net | researchgate.net |

| Monte Carlo | 1,4-dioxane in TIP4P water | Optimal O(dioxane)···H(water) hydrogen bond distance is 1.75-1.80 Å. researchgate.net | researchgate.net |

| Monte Carlo | 1,4-dioxane in TIP4P water | Optimal dioxane-water interaction energy is -5.65 kcal/mol. researchgate.net | researchgate.net |

Note: These data are for the parent 1,4-dioxane molecule. The presence of the carboxylic acid group in this compound would lead to additional and stronger hydrogen bonding interactions with water.

Molecular Docking and Structure-Activity Relationship (SAR) Modeling for Biological Systems

Molecular docking and structure-activity relationship (SAR) modeling are computational tools used in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme, and to understand how chemical structure relates to biological activity.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These simulations are crucial for understanding the binding mode and for predicting the binding affinity of a molecule. For this compound and its derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of a target protein.

For instance, docking studies have been performed on derivatives of this compound targeting various receptors. In a study on muscarinic receptor antagonists, docking simulations were carried out on the human M3 muscarinic acetylcholine (B1216132) receptor (mAChR). acs.org These simulations helped to elucidate the factors influencing the observed enantioselectivity of certain 1,4-dioxane derivatives. acs.org In another study, trans-5-Hexyl-1,4-dioxane-2-carboxylic acid was investigated for its antidiarrheal potential through molecular docking with the 4-DKL protein. ijaresm.com

SAR studies aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can identify the structural features that are important for activity. The 1,4-dioxane nucleus has been identified as a versatile scaffold for developing compounds that interact with various receptor systems. researchgate.net SAR studies on 1,4-dioxane derivatives have shown that substitutions on the dioxane ring can significantly influence their affinity and selectivity for different biological targets, including α1-adrenoreceptors and 5-HT1A receptors. researchgate.net

Table 4: Molecular Docking and SAR Data for 1,4-Dioxane Derivatives

| Compound/Derivative | Biological Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| (2S,6S)-3b (a 1,4-dioxane derivative) | Human M3 mAChR | Docking Simulations | Elucidation of factors influencing enantioselectivity. acs.org | acs.org |

| trans-5-Hexyl-1,4-dioxane-2-carboxylic acid | 4-DKL protein | Molecular Docking (GLIDE) | Predicted to have antidiarrheal activity and good drug-likeness properties. ijaresm.com | ijaresm.com |

Ligand-Receptor Interaction Profiling

Computational studies have been instrumental in elucidating the interactions between derivatives of this compound and various biological receptors. Research into muscarinic acetylcholine receptor (mAChR) ligands, for instance, has utilized these compounds as scaffolds to explore the influence of steric bulk on receptor affinity. unica.it A series of potent 6,6-diphenyl-1,4-dioxane antagonists were modified by introducing different substituents at the 2-position of the dioxane nucleus, which is derived from the carboxylic acid functional group. unica.it

The profiling of these ligands against the five human mAChR subtypes (hM1-hM5) revealed that the size and nature of the substituent at this position play a critical role in the ligand-receptor interaction. unica.it Computational docking studies performed on the hM1 receptor suggest that certain substituents can stabilize the ligand within the binding site by promoting stable interactions between the ligand's cationic head and key amino acid residues, such as D105. unica.it For example, the introduction of a methyl group was found to be a highly favorable modification for affinity across all muscarinic subtypes. unica.it Conversely, increasing the steric bulk by replacing the methyl with larger groups like ethyl or phenyl led to a significant decrease in mAChR affinity, highlighting the steric constraints of the receptor's binding pocket. unica.it

Further analysis of enantiomers has shown that the configuration of the carbon at position 2 of the 1,4-dioxane ring is crucial, with the (S) configuration being preferred for interaction with the mAChR binding site. unica.it The binding poses predicted by computational models indicate that in the preferred enantiomer, the substituent (e.g., a methyl group) can orient itself to form additional favorable hydrophobic contacts within the binding pocket, whereas in the less active enantiomer, the same group may face away from the pocket and fail to establish significant interactions. unica.it

Prediction of Binding Affinities and Pharmacophore Mapping

The prediction of binding affinities is a key outcome of computational investigations, providing quantitative measures of ligand-receptor interactions. For derivatives of this compound targeting muscarinic receptors, equilibrium binding affinities have been determined and are often expressed as pKi values. unica.it These values are derived from radioligand displacement assays and provide a standardized measure of a compound's affinity for a specific receptor subtype.

Studies on 2-substituted 6,6-diphenyl-1,4-dioxane derivatives have shown a marked variance in affinity depending on the substituent. The insertion of a methyl group at the 2-position led to a significant increase in affinity for all five mAChR subtypes compared to the unsubstituted parent compound. unica.it However, larger substituents such as ethyl or phenyl groups resulted in lower affinity values. unica.it

| Compound | hM1 (pKi) | hM2 (pKi) | hM3 (pKi) | hM4 (pKi) | hM5 (pKi) |

| Parent Compound (±)-4 | 9.10 ± 0.08 | 8.24 ± 0.12 | 8.44 ± 0.10 | 8.58 ± 0.06 | 8.36 ± 0.09 |

| 2-Methyl Derivative 6 | Marked Increase | Marked Increase | Marked Increase | Marked Increase | Marked Increase |

| 2-Ethyl Derivative 7 | Significantly Lower than 6 | Significantly Lower than 6 | Significantly Lower than 6 | Significantly Lower than 6 | Significantly Lower than 6 |

| 2-Phenyl Derivative 8 | Marked Decrease | Marked Decrease | Marked Decrease | Marked Decrease | Marked Decrease |

| Data abstracted from research findings indicating relative affinities. unica.it |

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to elicit a specific biological response. ijpsonline.com This process involves identifying features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings and their geometric relationships. ijpsonline.comresearchgate.net For a series of active compounds, a pharmacophore model can be generated to explain their structure-activity relationships and to screen virtual libraries for new potential ligands. researchgate.net While a specific pharmacophore model for this compound itself is not detailed in the reviewed literature, the data on its derivatives allow for the deduction of a potential model for mAChR antagonists. Such a model would likely include:

A cationic center to interact with the aspartic acid residue (D105) in the receptor. unica.it

Two hydrophobic/aromatic features corresponding to the diphenyl groups.

A hydrogen bond acceptor feature associated with the ether oxygens of the dioxane ring.

A specific spatial volume for the substituent at the 2-position that dictates affinity and selectivity. unica.it

Supramolecular Assembly and Crystal Structure Prediction Studies

Intermolecular Hydrogen Bonding Networks in Solid State

The solid-state structure of carboxylic acids, including those with a dioxane framework, is heavily influenced by their ability to form strong intermolecular hydrogen bonds. chemguide.co.uk X-ray crystallography studies on derivatives of dioxane carboxylic acids confirm the prevalence of these interactions. For instance, the crystal structure analysis of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, a related dioxane structure, revealed that adjacent molecules are connected by O-H···O hydrogen bonding interactions. asianpubs.org

In this specific structure, the 1,3-dioxane (B1201747) ring adopts a stable chair conformation with the substituent groups occupying equatorial positions. asianpubs.org The crucial finding for its supramolecular assembly is that the carboxylic acid groups of two independent molecules in the asymmetric unit interact to form a dimer. asianpubs.org This type of hydrogen bonding is a dominant and predictable feature in the crystal packing of carboxylic acids. The network is formed by the hydrogen of the hydroxyl group of one molecule interacting with the carbonyl oxygen of a neighboring molecule, a pattern that repeats to create a stable, linked structure in the crystal lattice. asianpubs.org

Self-Assembly Mechanisms of Carboxylic Acid Dimers

The self-assembly of carboxylic acids into dimers is a well-established phenomenon driven by the formation of a pair of strong O-H···O hydrogen bonds. chemguide.co.uk This interaction is so favorable that in pure carboxylic acids, it often leads to the formation of cyclic dimers, which can significantly influence the physical properties of the substance, such as its boiling point. chemguide.co.uk

Computational and experimental studies on various carboxylic acids demonstrate that this dimerization is a primary mechanism of self-association in both the solid state and in non-polar solvents. rsc.orgnih.gov The mechanism involves two molecules orienting themselves so that the carboxyl group of each molecule is aligned. This alignment allows for the formation of two complementary hydrogen bonds, creating a highly stable eight-membered ring structure. nih.gov

The crystal structure of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid confirms that dioxane carboxylic acid derivatives follow this self-assembly principle, with adjacent molecules pairing up through these characteristic O-H···O hydrogen bonds to form dimers in the solid state. asianpubs.org This dimerization is a key element in predicting the crystal structure and supramolecular assembly of this compound and its derivatives, as it represents the most energetically favorable arrangement for the carboxylic acid functional groups.

Environmental Behavior and Remediation Research Pertaining to 1,4 Dioxane 2 Carboxylic Acid Analogues

Research on Environmental Transport and Distribution Mechanisms

The transport and distribution of 1,4-dioxane (B91453) analogues in the environment are governed by their physical and chemical properties, particularly their interaction with water and soil matrices.

The aqueous solubility of a compound is a critical determinant of its environmental mobility. 1,4-Dioxane is completely miscible with water, a property that contributes to its rapid movement in aquatic systems. wikipedia.org The addition of a carboxylic acid group to the dioxane ring, as in 1,4-dioxane-2-carboxylic acid, is expected to further enhance its hydrophilicity and water solubility due to the polar nature of the carboxyl group and its ability to form hydrogen bonds.

Research on similar compounds has explored the concept of preferential solvation, where in a mixed solvent system, the solute is preferentially solvated by one of the solvent components. mdpi.comresearchgate.net Studies on the solubility of certain dicarboxylic and carboxylic acids in binary mixtures of water and 1,4-dioxane have shown that the solubility can be maximal at a specific solvent composition, a phenomenon known as co-solvency. psecommunity.orgresearchgate.net For instance, for some carboxylic acids in water and 1,4-dioxane mixtures, preferential solvation by water occurs in water-rich compositions, while preferential solvation by 1,4-dioxane is observed at other compositions. psecommunity.org This complex interaction highlights that the solvation, and therefore the environmental behavior, of this compound is dependent on the specific composition of the aqueous environment it enters.

Table 1: Physicochemical Properties Influencing Environmental Transport

| Property | 1,4-Dioxane | Expected for this compound | Implication for Environmental Transport |

| Water Solubility | Miscible wikipedia.org | Highly Soluble | High potential for dissolution in surface and groundwater. |

| Log Kow | -0.27 | Lower than 1,4-dioxane | Low potential for sorption to organic matter, leading to high mobility. |

| Henry's Law Constant | 4.8 x 10-6 atm-m3/mol | Lower than 1,4-dioxane | Low volatility from water, tending to remain in the aqueous phase. itrcweb.org |

Note: The properties for this compound are inferred based on the known effects of a carboxyl functional group.

The high water solubility and low potential for adsorption to soil particles make 1,4-dioxane a highly mobile contaminant in groundwater, often leading to large and dilute plumes. itrcweb.orgclu-in.orgitrcweb.org Its low organic carbon partitioning coefficient (Koc) results in minimal retardation as it moves with the groundwater flow. itrcweb.org

Advanced Remediation Technologies for Dioxane-Related Contamination

The recalcitrance of 1,4-dioxane and its analogues to conventional water treatment methods has spurred research into advanced remediation technologies.

While 1,4-dioxane is generally resistant to biodegradation, certain microorganisms have been identified that can degrade it, either through metabolism, using it as a primary growth substrate, or through cometabolism, where the degradation is facilitated by the presence of another growth substrate. enviro.wiki Aerobic conditions are generally required for the biodegradation of 1,4-dioxane. enviro.wiki

Research has identified bacterial strains, such as Pseudonocardia dioxanivorans CB1190, that can metabolize 1,4-dioxane. enviro.wiki Cometabolic strategies have also shown promise, using substrates like propane or tetrahydrofuran to induce the necessary enzymes for 1,4-dioxane degradation. dtic.mil The initial step in the bacterial degradation of 1,4-dioxane is believed to be the oxidation to 1,4-dioxane-2-ol, which is then further oxidized to 2-hydroxyethoxyacetic acid (2HEAA). dtic.mil The structural similarity of 2HEAA to this compound suggests that similar enzymatic pathways could potentially degrade the latter. However, the presence of co-contaminants, such as chlorinated solvents, can inhibit the biodegradation of 1,4-dioxane. researchgate.net While anaerobic biodegradation of 1,4-dioxane is generally considered to be very slow, some studies have observed degradation under methanogenic conditions over long periods. nih.gov

Table 2: Microorganisms Involved in 1,4-Dioxane Biodegradation

| Microorganism | Degradation Mechanism | Key Findings |

| Pseudonocardia dioxanivorans CB1190 | Metabolism | Capable of using 1,4-dioxane as a sole carbon and energy source. enviro.wiki |

| Mycobacterium vaccae JOB5 | Cometabolism | Partially degrades 1,4-dioxane but does not grow on it. dtic.mil |

| Iron-reducing bacteria (e.g., Shewanella oneidensis) | Indirect Anaerobic Degradation | Can generate hydroxyl radicals via a Fenton-like reaction to break down 1,4-dioxane. enviro.wiki |

Advanced Oxidation Processes (AOPs) are considered the most effective treatment technologies for removing 1,4-dioxane from water. pureflowozone.comspartanwatertreatment.com AOPs generate highly reactive hydroxyl radicals (•OH) that can break down the stable ether linkages of 1,4-dioxane and its derivatives. deswater.com

Commonly employed AOPs for 1,4-dioxane remediation include:

UV/Hydrogen Peroxide (H₂O₂): This process involves the photolysis of hydrogen peroxide by ultraviolet light to generate hydroxyl radicals.

Ozone (O₃)/H₂O₂: The combination of ozone and hydrogen peroxide also produces hydroxyl radicals, leading to the oxidation of 1,4-dioxane. pureflowozone.com

Fenton and Photo-Fenton Processes: These methods use ferrous iron (Fe²⁺) and hydrogen peroxide to generate hydroxyl radicals. The efficiency can be enhanced with the use of UV light (photo-Fenton). deswater.comnih.gov

These processes are effective at mineralizing 1,4-dioxane to carbon dioxide and water, although the formation of intermediate byproducts can occur. deswater.com The effectiveness of AOPs can be influenced by water quality parameters such as pH and the presence of radical scavengers. nih.govresearchgate.net Given the robust oxidative power of hydroxyl radicals, AOPs are expected to be equally, if not more, effective for the degradation of this compound.

Byproduct Formation and Fate During Environmental Transformation

The environmental transformation of 1,4-dioxane and its analogues, whether through biodegradation or AOPs, can lead to the formation of various intermediate byproducts. Understanding the identity and fate of these byproducts is crucial for a complete environmental risk assessment.

During the biological degradation of 1,4-dioxane, the ring is cleaved, leading to the formation of compounds such as ethylene (B1197577) glycol, glycolic acid, and oxalic acid. deswater.comnih.gov As previously mentioned, 2-hydroxyethoxyacetic acid (2HEAA) has been identified as a key intermediate in the bacterial degradation pathway. dtic.mil

In AOPs, the degradation of 1,4-dioxane also proceeds through ring opening, forming a variety of intermediates. These can include aldehydes (like formaldehyde and acetaldehyde), organic acids (such as formic acid, acetic acid, glycolic acid, and oxalic acid), and ester compounds. acs.org With sufficient treatment time and oxidant dosage, these intermediates are typically further oxidized to carbon dioxide and water. acs.org

For this compound, the degradation pathways are expected to be similar, involving the initial cleavage of the ether bonds. The presence of the carboxylic acid group would likely result in the formation of various dicarboxylic and hydroxy-carboxylic acid intermediates before complete mineralization.

Table 3: Common Degradation Byproducts of 1,4-Dioxane

| Degradation Process | Common Byproducts |

| Biodegradation | Ethylene glycol, Glycolic acid, Oxalic acid, 2-Hydroxyethoxyacetic acid (2HEAA) dtic.mildeswater.comnih.gov |

| Advanced Oxidation Processes (AOPs) | Formaldehyde, Acetaldehyde, Formic acid, Acetic acid, Glycolic acid, Oxalic acid acs.org |

Identification and Characterization of Degradation Intermediates

The breakdown of 1,4-dioxane, a key analogue, results in the formation of several intermediate compounds. These byproducts are generated as the stable ring structure of the molecule is opened and subsequently oxidized. deswater.com Remediation technologies, particularly AOPs that utilize powerful hydroxyl radicals, and certain microbial processes are effective in initiating this degradation. deswater.compureflowozone.com

During biodegradation, monooxygenase enzymes play a crucial role in the initial oxidation of 1,4-dioxane. dtic.militrcweb.org This enzymatic attack leads to the formation of unstable hemiacetals which can then convert to more stable compounds. dtic.mil A key intermediate identified in several bacterial degradation pathways is 2-hydroxyethoxyacetic acid (2HEAA). dtic.mil Fungal degradation has also been observed, proposing a pathway that includes ethylene glycol, glycolic acid, and oxalic acid. nih.gov

Advanced oxidation processes, such as those using UV light in combination with hydrogen peroxide (UV/H₂O₂) or Fenton's reagent, generate a different suite of intermediates. nih.govnih.gov The primary mechanism involves hydroxyl radicals attacking the 1,4-dioxane molecule, leading to ring cleavage. deswater.com Identified intermediates from these chemical processes include ethylene glycol diformate (EGDF), ethylene glycol, and a variety of organic acids like formic acid, acetic acid, and glycolic acid. deswater.comnih.gov

The table below summarizes the major degradation intermediates identified from studies on 1,4-dioxane.

| Degradation Intermediate | Formation Process | Description |

|---|---|---|

| 2-Hydroxyethoxyacetic acid (2HEAA) | Biodegradation (Bacterial) | A key, relatively stable intermediate formed from the initial monooxygenase attack on the 1,4-dioxane ring. dtic.mil |

| Ethylene Glycol | Biodegradation (Fungal), AOPs | A common byproduct resulting from the cleavage of the ether bonds in both biological and chemical oxidation processes. deswater.comnih.gov |

| Glycolic Acid | Biodegradation (Fungal), AOPs | Formed from the further oxidation of ethylene glycol. deswater.comnih.gov |

| Oxalic Acid | Biodegradation (Fungal) | A later-stage intermediate in some fungal degradation pathways, formed from glycolic acid. nih.gov |

| Ethylene Glycol Diformate (EGDF) | AOPs (e.g., UV/H₂O₂) | A primary intermediate product observed during advanced oxidation processes. deswater.com |

| Formic Acid | AOPs | A simple carboxylic acid that is a common end product of the oxidation of more complex intermediates. deswater.com |

| Acetic Acid | AOPs, Biodegradation | Identified as a byproduct in both advanced oxidation and some biological degradation studies. nih.gov |

Biological Interactions and Pharmacological Explorations of 1,4 Dioxane 2 Carboxylic Acid Scaffolds

Design and Synthesis of 1,4-Dioxane-2-carboxylic Acid Derivatives as Bioactive Agents

The synthesis of derivatives based on the this compound scaffold is a cornerstone for exploring their potential as therapeutic agents. Synthetic strategies often begin with readily available starting materials, such as epoxides, which can undergo ring-opening with ethylene (B1197577) glycol followed by cyclization to form the core dioxane ring. enamine.net This foundational structure is then elaborated through various chemical modifications to introduce diverse substituents, thereby creating libraries of compounds for biological screening. researchgate.netmdpi.com

For instance, new muscarinic acetylcholine (B1216132) receptor (mAChR) ligands have been designed by incorporating different substituents at various positions of the 1,4-dioxane (B91453) nucleus. unica.it The synthesis of these compounds, such as 2-methyl-6,6-diphenyl-1,4-dioxane-2-carboxylic acid, involves multi-step reaction sequences to achieve the desired stereochemistry and functionalization, which are critical for receptor interaction. unica.it Similarly, multitarget compounds aimed at treating complex neurological disorders like Parkinson's disease or schizophrenia have been synthesized by modifying the N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine scaffold, which is derived from the dioxane core. nih.gov These synthetic efforts are guided by the goal of achieving specific pharmacological profiles by systematically altering the structure of the parent molecule.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for optimizing lead compounds. For derivatives of 1,4-dioxane, SAR studies have revealed key insights into the requirements for high-affinity receptor binding.

In the development of muscarinic receptor ligands, the size and nature of the substituent at the 2-position of the 1,4-dioxane ring play a critical role. The introduction of a small methyl group was found to be the most favorable modification for enhancing affinity across all muscarinic subtypes (M1-M5). unica.it Conversely, replacing the methyl group with larger substituents like ethyl or phenyl led to a significant decrease in mAChR affinity, highlighting the steric constraints of the receptor's binding pocket. unica.it Furthermore, the stereochemistry at the C2 position is pivotal, with the (S)-configuration being preferred for interaction with the mAChR binding site. unica.it

For compounds targeting adrenoceptors and serotonin (B10506) receptors, modifications on a related 1,4-benzodioxane (B1196944) template have shown that the dioxane unit is key to selectivity. nih.gov Replacing the benzodioxane ring with a more flexible 1,4-dioxane ring demonstrated that a properly substituted dioxane nucleus can serve as a suitable scaffold for developing selective α1D-adrenoreceptor antagonists and full 5-HT1A receptor agonists. researchgate.net In a series of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives, the position of methoxy (B1213986) and hydroxy substitutions on the phenoxy moiety significantly influenced the affinity and activity for D2-like and 5-HT1A receptors. nih.gov

| Compound/Derivative | Target Receptor(s) | Key SAR Finding | Reference |

| 2-Methyl-6,6-diphenyl-1,4-dioxane derivatives | Muscarinic Acetylcholine Receptors (mAChRs) | A small methyl group at the C2 position significantly increases binding affinity across all mAChR subtypes. | unica.it |

| 2-Ethyl/Phenyl-6,6-diphenyl-1,4-dioxane derivatives | Muscarinic Acetylcholine Receptors (mAChRs) | Bulkier substituents (ethyl, phenyl) at the C2 position lead to a marked decrease in affinity. | unica.it |

| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine (Derivative 3) | 5-HT1A, D4, D2, D3, 5-HT2A | 2-methoxy substitution on the phenoxy ring results in a combination of 5-HT1A/D4 agonism and D2/D3/5-HT2A antagonism. | nih.gov |

| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(3-hydroxyphenoxy)ethan-1-amine (Derivative 8) | D2, D3, D4, 5-HT1A | 3-hydroxy substitution on the phenoxy ring leads to partial D2 agonism and potent full D3/D4 agonism, plus potent 5-HT1A agonism. | nih.gov |

| WB 4101-related benzodioxan derivatives | α1-adrenoreceptor subtypes, 5-HT1A | Modifications to the dioxane unit can shift selectivity between α1a and α1d subtypes and decrease affinity for 5-HT1A receptors. | nih.gov |

The versatility of the 1,4-dioxane scaffold has been leveraged to develop therapies targeting specific molecular pathways implicated in complex diseases. The "magic shotgun" or multitarget approach, which aims to modulate several targets simultaneously, is particularly relevant for diseases with complex pathophysiology like psychiatric and neurodegenerative disorders. nih.gov

Derivatives of the 1,4-dioxane structure have been designed as multitarget agents for schizophrenia and Parkinson's disease. For example, a 2-methoxy derivative (compound 3) exhibited a combination of 5-HT1A/D4 agonism and D2/D3/5-HT2A antagonism, a profile considered favorable for treating schizophrenia. nih.gov Another compound, a 3-hydroxy derivative (compound 8), acted as a partial agonist at D2 receptors and a potent full agonist at D3 and D4 subtypes, alongside potent 5-HT1A receptor agonism. This profile makes it a potential candidate for Parkinson's disease treatment, where activating 5-HT1A receptors may help reduce side effects from dopaminergic stimulation. nih.gov